Tamsulosin

描述

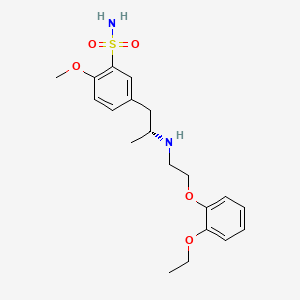

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHKJLXJIQTDTD-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023631 | |

| Record name | Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water, 6.55e-03 g/L | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide, 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide, For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. | |

| Record name | Tamsulosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

106133-20-4 | |

| Record name | Tamsulosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106133-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106133204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3P28OML5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tamsulosin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

226 - 228 °C (hydrochloride salt) | |

| Record name | Tamsulosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00706 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tamsulosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tamsulosin hydrochloride, a cornerstone in the management of benign prostatic hyperplasia (BPH), represents a significant advancement in urological pharmacology. Its clinical success is rooted in its selective antagonism of the α1A-adrenergic receptor subtype, which is predominantly located in the smooth muscle of the prostate and bladder neck. This technical guide provides an in-depth exploration of the discovery, development, and chemical synthesis of this compound hydrochloride. It details the mechanism of action, key experimental protocols for its synthesis, and quantitative data to support these processes. Visualizations of the synthetic workflow and the relevant signaling pathway are provided to facilitate a comprehensive understanding of this important therapeutic agent.

Discovery and Development

This compound was discovered and developed by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2] The research was driven by the need for a more selective α1-adrenoceptor antagonist that could alleviate the symptoms of BPH without causing significant cardiovascular side effects, such as orthostatic hypotension, which were common with existing non-selective α-blockers.[3][4]

The development of this compound was a result of strategic modifications to the structure of existing alpha-blockers to enhance their affinity for the α1A-adrenoceptor subtype, which was identified as the primary mediator of smooth muscle contraction in the prostate.[1][5] This "uroselectivity" allows this compound to effectively relax the prostatic and bladder neck smooth muscle, thereby improving urinary flow, with minimal impact on blood pressure.[6][7][8]

This compound was first launched in Japan in 1993 and received FDA approval in the United States in 1997 under the brand name Flomax®.[1][9][10]

Mechanism of Action

This compound is a selective antagonist of α1A and α1D-adrenergic receptors.[11][12][13] The α1A subtype constitutes approximately 70% of the alpha-1 receptors in the human prostate.[3][5][11] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.[6]

Under normal physiological conditions, the binding of norepinephrine to these receptors initiates a signaling cascade that leads to smooth muscle contraction. This compound competitively and selectively binds to these receptors, inhibiting the action of norepinephrine and leading to smooth muscle relaxation in the prostate and bladder neck. This reduces the resistance to urinary outflow and alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[6][9][14]

Signaling Pathway of the α1A-Adrenergic Receptor

The following diagram illustrates the Gq-protein coupled signaling pathway that is inhibited by this compound.

Caption: this compound's antagonistic action on the α1A-adrenergic receptor signaling pathway.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride involves several key steps, with various routes developed to improve yield, purity, and stereoselectivity. A common and illustrative synthetic pathway is presented below. This route involves the preparation of two key intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide, followed by their condensation and subsequent conversion to the hydrochloride salt.

Synthesis Workflow

The following diagram outlines a typical synthetic workflow for this compound hydrochloride.

Caption: A representative synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound hydrochloride. These are compiled from various patented methods and are for informational purposes. Actual laboratory procedures should be conducted with appropriate safety precautions and optimization.

Synthesis of (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine

This step involves the asymmetric synthesis of a key chiral intermediate.

-

Reactants: 4-Methoxyphenylacetone and (R)-1-phenylethanamine.

-

Procedure: A mixture of 4-methoxyphenylacetone and (R)-1-phenylethanamine in a suitable solvent such as methanol is subjected to reductive amination. This can be achieved using a reducing agent like sodium borohydride. The reaction is typically carried out at a controlled temperature, for instance, reflux followed by cooling.[15] The resulting product is then isolated and purified.

Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This intermediate is synthesized through chlorosulfonation and amination of the previously prepared amine.

-

Reactants: (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine, chlorosulfonic acid, and ammonia.

-

Procedure: The amine intermediate is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The resulting sulfonyl chloride is then reacted with ammonia (often an aqueous solution) to form the sulfonamide.[14][15]

Synthesis of 2-(2-ethoxyphenoxy)ethyl bromide

This is the second key intermediate required for the final condensation step.

-

Reactants: o-Ethoxyphenol and 1,2-dibromoethane.

-

Procedure: o-Ethoxyphenol is reacted with an excess of 1,2-dibromoethane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is typically heated to around 75°C.[7][16][17] The product is then isolated and purified, often by recrystallization from ethanol.[7][16]

Synthesis of this compound Free Base

This step involves the condensation (alkylation) of the two key intermediates.

-

Reactants: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide.

-

Procedure: The two intermediates are reacted in a suitable solvent, such as an alcohol (e.g., isobutyl alcohol) or a polar aprotic solvent, in the presence of an acid scavenger like calcium oxide. The reaction mixture is heated for an extended period (e.g., 25 hours at 80-85°C).[18] The resulting this compound free base is then isolated.

Hydrogenolysis and Salification to this compound Hydrochloride

The final steps involve the removal of the chiral auxiliary and formation of the hydrochloride salt.

-

Reactants: The condensation product from the previous step, a hydrogenation catalyst (e.g., Palladium on carbon), a hydrogen source, and hydrochloric acid.

-

Procedure: The protecting group (the (R)-1-phenylethyl group) is removed via catalytic hydrogenation.[9][19] The resulting this compound free base is then dissolved in a suitable solvent, such as methanol or ethanol, and treated with hydrochloric acid to a pH of approximately 1.0-2.0.[9][18] The this compound hydrochloride precipitates and is collected by filtration, washed, and dried.[9][18]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and pharmacological activity of this compound hydrochloride.

Table 1: Synthesis Yield and Purity

| Step | Product | Yield | Purity | Reference |

| Asymmetric Synthesis & Intermediates | (R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl] propan-2-amine hydrochloride | - | - | [15] |

| Condensation & Hydrogenolysis | This compound Free Base | - | - | [9] |

| Overall Synthesis | This compound Hydrochloride | 26% (total yield) | >99.5% | [9][15] |

| Salification | This compound Hydrochloride | 83.3% (from free base) | 99.5% | [9] |

| Purification | This compound Hydrochloride | - | 99.70% - 99.76% (HPLC) | [18] |

Table 2: Pharmacological Data - Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (pKB or Kd) | Selectivity Ratio | Reference |

| α1A | pKB ≈ 10.0 | α1A > α1B | [20] |

| α1B | pKB ≈ 8.9-9.2 | - | [20] |

| α1D | pKB ≈ 10.1 | α1D ≥ α1A | [20] |

| α1A | Kd ≈ 70 pM (guinea pig liver) | α1A > α1B | [21] |

| α1B | Kd ≈ 510 pM (rat liver) | - | [21] |

pKB is the negative logarithm of the antagonist's equilibrium dissociation constant (KB). A higher pKB value indicates higher binding affinity. Kd is the equilibrium dissociation constant. A lower Kd value indicates higher binding affinity.

Conclusion

This compound hydrochloride stands as a prime example of successful rational drug design, where a deep understanding of receptor pharmacology led to the development of a highly effective and well-tolerated therapy. Its synthesis has been refined over the years to achieve high stereoselectivity and purity, ensuring a consistent and safe final product. This guide has provided a comprehensive overview of the key technical aspects of this compound's discovery and synthesis, intended to be a valuable resource for professionals in the field of drug development and research. The detailed protocols, quantitative data, and visual diagrams offer a multi-faceted understanding of this important pharmaceutical agent.

References

- 1. karlancer.com [karlancer.com]

- 2. researchgate.net [researchgate.net]

- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 4. New practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2560347A1 - Process for manufacturing optically pure (r) or (s)-5-(2-aminopropyl)-2-methoxybenzene sulfonamide - Google Patents [patents.google.com]

- 6. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 7. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. CN103497126A - Synthesis method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. 2-(2-ETHOXYPHENOXY)ETHYLBROMIDE Manufacturer, Supplier, Exporter [somu-group.com]

- 11. droracle.ai [droracle.ai]

- 12. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

- 15. ICI Journals Master List [journals.indexcopernicus.com]

- 16. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]

- 17. CN105016984A - Industrial preparation method of 2-(2-ethoxyphenoxy)bromic ether - Google Patents [patents.google.com]

- 18. US8273918B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 19. An Improved Process For The Preparation Of this compound Hydrochloride [quickcompany.in]

- 20. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alpha 1-adrenoceptor subtype selectivity of this compound: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of tamsulosin, a selective alpha-1 adrenergic receptor antagonist, in key preclinical models. The information presented is intended to support researchers and drug development professionals in designing and interpreting preclinical studies.

Pharmacokinetics

This compound exhibits significant interspecies differences in its pharmacokinetic profile, particularly between rats and dogs. These differences are crucial for extrapolating preclinical data to human clinical outcomes.

Absorption

Following oral administration, this compound is rapidly absorbed in both rats and dogs, with time to maximum plasma concentration (Tmax) generally occurring within one hour.

Distribution

This compound is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein.[1] The extent of protein binding varies across species, which significantly influences the unbound, pharmacologically active fraction of the drug.

Metabolism

The liver is the primary site of this compound metabolism. The main metabolic pathways involve O-deethylation, O-demethylation, and conjugation with glucuronic acid and sulfate. In rats, both de-ethylation and demethylation are major routes, followed by conjugation.[2][3] In dogs, de-ethylation and subsequent sulfation, along with oxidative deamination of the side chain, are the predominant pathways.[2][3]

Excretion

The excretion of this compound and its metabolites occurs via both urine and bile.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in rats and dogs after intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Dog |

| Terminal Half-Life (t½) | 0.32 hours | 1.13 hours |

| Total Blood Clearance (CLB) | 6.57 L/hr/kg | 1.61 L/hr/kg |

Table 2: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Rat | Dog |

| Time to Maximum Concentration (Tmax) | ~1 hour | ~1 hour |

| Oral Clearance (CL/F) | 34.5 - 113.6 L/hr/kg | 3.01 - 3.99 L/hr/kg |

| Absolute Bioavailability (F) | 6.9% (at 1 mg/kg) to 22.8% (at 10 mg/kg) | 29.7% - 42.0% (over 0.3-3 mg/kg) |

| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% |

Data compiled from Matsushima et al., 1998.

Metabolism in Detail

This compound is extensively metabolized in preclinical species, with distinct patterns observed between rats and dogs.

Metabolic Pathways in Rats

In rats, the primary metabolic pathways are:

-

O-demethylation of the methoxybenzenesulphonamide moiety.[2][3]

-

Conjugation of the resulting metabolites with glucuronic acid and sulfuric acid.[2][3]

Metabolic Pathways in Dogs

In dogs, the main metabolic pathways include:

A study by Soeishi et al. (1996) identified eleven metabolites in the urine and bile of rats and dogs administered radiolabeled this compound.[2]

Experimental Protocols

This section outlines the methodologies for key experiments in the preclinical evaluation of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a preclinical model (e.g., male Sprague-Dawley rats or Beagle dogs).

Materials:

-

This compound hydrochloride

-

Vehicle for administration (e.g., water, 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Freezer (-20°C or -80°C)

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer this compound intravenously (via a cannulated vein) or orally (via gavage) to fasted animals at a predetermined dose.

-

Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Storage: Store plasma samples at -20°C or -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using appropriate software.

In Vitro Metabolism using Liver Microsomes

Objective: To investigate the metabolic stability and identify the metabolites of this compound in liver microsomes.

Materials:

-

This compound hydrochloride

-

Liver microsomes (from rat, dog, or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Incubator (37°C)

-

Acetonitrile (or other organic solvent) to stop the reaction

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate this compound with liver microsomes in the presence of an NADPH regenerating system at 37°C.

-

Reaction Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

-

Protein Precipitation: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life and intrinsic clearance to assess metabolic stability. Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.

Bioanalytical Method: LC-MS/MS for this compound in Plasma

Objective: To quantify this compound concentrations in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. For this compound, a common transition is m/z 409.2 -> 228.2.

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Sample Preparation:

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample containing an internal standard.

-

Vortex and Centrifuge: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer and Evaporate: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute: Reconstitute the residue in the mobile phase.

-

Inject: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Metabolic Pathways

Caption: Major metabolic pathways of this compound in rats and dogs.

Experimental Workflow

Caption: General workflow for a preclinical pharmacokinetic study.

Pharmacodynamics in Preclinical Models

In preclinical studies, this compound has been shown to be a potent and selective antagonist of α1A- and α1D-adrenoceptors. In anesthetized dogs, this compound dose-dependently inhibits the increase in intraurethral pressure induced by hypogastric nerve stimulation.[4] This effect is achieved at doses that have a minimal impact on systemic blood pressure, demonstrating its uroselectivity.[5] Studies in rats with bladder outlet obstruction have shown that this compound can increase bladder blood flow and improve voiding function.[6] These pharmacodynamic effects in preclinical models are consistent with its clinical use in treating the symptoms of benign prostatic hyperplasia.

References

- 1. Population pharmacokinetics of this compound hydrochloride in paediatric patients with neuropathic and non-neuropathic bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of silodosin and this compound on the urethra and cardiovascular system in young and old dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effect of this compound in relation to dog plasma and tissue concentrations: prostatic and urethral retention possibly contributes to uroselectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on resting urethral pressure and arterial blood pressure in anaesthetized female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Tamsulosin's Uroselectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the uroselectivity of Tamsulosin, a selective α1-adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). The document details the experimental protocols for key assays, presents quantitative data on this compound's binding affinities and functional potencies, and illustrates the underlying molecular mechanisms and experimental workflows.

Introduction: The Basis of this compound's Uroselectivity

This compound's clinical efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH, with a reduced incidence of cardiovascular side effects such as orthostatic hypotension, is attributed to its "uroselectivity". This selectivity is primarily based on its differential affinity for α1-adrenoceptor subtypes. Three main subtypes have been identified: α1A, α1B, and α1D.[1] The smooth muscle of the prostate and bladder neck, which contributes to urethral resistance, is predominantly mediated by α1A-adrenoceptors.[2] In contrast, vascular smooth muscle tone is largely regulated by α1B-adrenoceptors. This compound exhibits a higher affinity for the α1A and α1D subtypes over the α1B subtype, providing a pharmacological basis for its targeted action on the urinary tract.[3]

Quantitative Analysis of this compound's Receptor Affinity and Potency

The uroselectivity of this compound is quantitatively demonstrated through in vitro binding and functional assays. These experiments determine the drug's affinity for α1-adrenoceptor subtypes (Ki) and its potency in antagonizing agonist-induced responses in tissues expressing these receptors (pA2 or pKB).

Table 1: Binding Affinities (pKi) of this compound and Other α1-Antagonists for Human α1-Adrenoceptor Subtypes

| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A:α1B Selectivity Ratio | α1A:α1D Selectivity Ratio | Reference |

| This compound | 10.38 | 9.33 | 9.85 | ~11 | ~3.4 | [4] |

| Prazosin | 9.40 | 9.55 | 9.53 | ~0.7 | ~0.7 | [5] |

| Alfuzosin | 8.83 | 8.87 | 8.89 | ~0.9 | ~0.9 | [5] |

| Doxazosin | 9.38 | 9.48 | 9.42 | ~0.8 | ~0.9 | [5] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity ratios are calculated from the Ki values.

Table 2: Functional Antagonist Potencies (pA2/pKB) of this compound

| Tissue/Receptor | Predominant Subtype | pA2 / pKB Value | Reference |

| Human Prostate | α1A | 10.0 | [6] |

| Rat Aorta | α1D | 10.1 | [6] |

| Rat Spleen | α1B | 8.9 - 9.2 | [6] |

| Rabbit Corpus Cavernosum | α1B | 8.9 - 9.2 | [6] |

Note: pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a drug for its receptor. These assays typically involve competition between a radiolabeled ligand and an unlabeled competitor (e.g., this compound) for binding to membranes prepared from cells or tissues expressing the receptor of interest.

3.1.1. Membrane Preparation

-

Tissues (e.g., human prostate, rat spleen) or cells recombinantly expressing human α1-adrenoceptor subtypes are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

3.1.2. Competition Binding Assay

-

Aliquots of the membrane preparation (containing a specific amount of protein) are incubated in a multi-well plate.

-

A fixed concentration of a radioligand with high affinity for α1-adrenoceptors (e.g., [3H]-prazosin) is added to each well.

-

Increasing concentrations of the unlabeled competing drug (e.g., this compound) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competing drug that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays in Isolated Tissues

Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue. For α1-adrenoceptors, this typically involves measuring smooth muscle contraction.

3.2.1. Tissue Preparation and Mounting

-

Tissues rich in specific α1-adrenoceptor subtypes are dissected (e.g., human prostatic strips for α1A, rat aorta for α1D, and rat spleen for α1B).

-

The tissues are cut into strips or rings and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

The tissues are attached to isometric force transducers to record changes in muscle tension.

-

An optimal resting tension is applied to the tissues, and they are allowed to equilibrate for a period (e.g., 60-90 minutes) before the start of the experiment.

3.2.2. Antagonist Potency Determination (Schild Analysis)

-

A cumulative concentration-response curve to a standard α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is established.

-

The tissue is then washed and incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

The parallel rightward shift of the agonist concentration-response curves in the presence of the antagonist is used to calculate the pA2 value using Schild regression analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.

Visualizing the Molecular Mechanisms and Experimental Logic

α1-Adrenoceptor Signaling Pathway

α1-adrenoceptors are G-protein coupled receptors (GPCRs) that signal through the Gq/11 protein.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of agonists like norepinephrine, thereby inhibiting this signaling cascade.[8]

Caption: α1-Adrenoceptor Gq-coupled signaling pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound's uroselectivity follows a logical progression from determining its binding affinity to assessing its functional potency in relevant biological systems.

Caption: Experimental workflow for this compound characterization.

The Logic of this compound's Uroselectivity

The concept of uroselectivity is a direct consequence of the differential expression of α1-adrenoceptor subtypes in various tissues and this compound's selective antagonism.

Caption: The logic behind this compound's uroselectivity.

Conclusion

The in vitro characterization of this compound through radioligand binding and functional assays provides robust evidence for its uroselective profile. The higher affinity and potency of this compound for α1A and α1D-adrenoceptors, which are prevalent in the lower urinary tract, compared to α1B-adrenoceptors in the vasculature, underpins its targeted therapeutic action in BPH. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Pharmacology of this compound: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyfreak.com [pharmacyfreak.com]

Tamsulosin's Effects on Smooth Muscle Cell Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, primarily prescribed for the treatment of benign prostatic hyperplasia (BPH).[1][2] Its principal mechanism of action is the induction of smooth muscle relaxation in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms (LUTS).[3][4][5] This is achieved by blocking the α1-adrenoceptor-mediated signaling cascade that leads to intracellular calcium release.[3]

While highly effective in managing the dynamic component of BPH, the direct effects of this compound on smooth muscle cell proliferation are less clear and appear to be minimal. Unlike quinazoline-based α-blockers such as doxazosin, which have been shown to induce apoptosis in prostate cells, this compound, a sulphonamide-based antagonist, generally does not exert a similar pro-apoptotic or anti-proliferative action.[6][7][8] However, some studies suggest potential indirect influences on signaling pathways that regulate cell growth and contraction, such as the RhoA/ROCK and MAPK/ERK pathways.[9] This guide provides an in-depth review of the established mechanisms of this compound, summarizes the available data on its cellular effects, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanism of Action: Smooth Muscle Relaxation

This compound's primary therapeutic effect stems from its high affinity for α1A and α1D adrenoceptors, which are abundant in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1][2][10] Blockade of these Gq-protein coupled receptors interrupts the norepinephrine-stimulated signaling cascade, leading to muscle relaxation and improved urinary flow.[3][11]

The process is initiated when norepinephrine binding to the α1-adrenoceptor is blocked by this compound. This prevents the activation of phospholipase C (PLC), which is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in IP3 levels leads to decreased calcium release from the sarcoplasmic reticulum, resulting in smooth muscle relaxation.[3]

References

- 1. This compound | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (Flomax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Alpha–blocker and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis in the prostate by alpha1-adrenoceptor antagonists: a novel effect of "old" drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Bladder Function by Early this compound Treatment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. droracle.ai [droracle.ai]

An In-depth Technical Guide on Molecular Docking Studies of Tamsulosin with Adrenoceptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of Tamsulosin with the α1A, α1B, and α1D adrenoceptor subtypes. This compound is a selective α1 adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). Its clinical efficacy and side-effect profile are intrinsically linked to its differential affinity for these receptor subtypes. This document details the binding interactions, relevant signaling pathways, and the experimental protocols used to elucidate these interactions at a molecular level.

This compound's Binding Affinity and Interactions with Adrenoceptor Subtypes

Molecular docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies are crucial for understanding its selectivity towards different adrenoceptor subtypes.

This compound exhibits a distinct selectivity profile, showing a higher affinity for the α1A and α1D subtypes compared to the α1B subtype. This selectivity is clinically significant as the α1A and α1D subtypes are predominant in the prostate and bladder, respectively, while the α1B subtype is more common in blood vessels.[1][2][3] By preferentially blocking the former, this compound can alleviate BPH symptoms with a reduced risk of cardiovascular side effects like orthostatic hypotension.[4]

Quantitative Data from Molecular Docking and Binding Affinity Studies

| Adrenoceptor Subtype | Binding Affinity (pKi) | Key Interacting Residues (from molecular modeling) |

| α1A | 10.38[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with residues in transmembrane domains (TM) 3, 4, and 5.[2] Shared positions in some simulations include Trp-102, Ala-103, Asp-106, Val-107, Gln-177, Ile-178, Lys-309, and Phe-312.[6] |

| α1B | 9.33[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with residues in TM3, TM4, and TM5.[2] |

| α1D | 9.85[5] | Amine group of ethanyl amine chain, methoxy group of benzene ring, and sulfonamide nitrogen of benzene ring interacting with a higher number of sites in TM3, TM4, and TM5 compared to other subtypes.[2] |

Note: pKi values are derived from radioligand binding studies and are indicative of binding affinity. Lower pKi values indicate weaker affinity. The interacting residues are based on molecular modeling studies and may vary slightly depending on the specific model and software used.

Experimental Protocols for Molecular Docking

The following sections outline a generalized yet detailed methodology for conducting molecular docking studies of a small molecule like this compound with G-protein coupled receptors (GPCRs) such as the adrenoceptor subtypes. This protocol is a composite based on common practices in the field and can be adapted for specific software packages like AutoDock Vina or Glide.

Protein Preparation

-

Obtain Receptor Structure: The three-dimensional structures of the α1A, α1B, and α1D adrenoceptor subtypes are retrieved from the Protein Data Bank (PDB) if available. If experimental structures are not available, homology models can be generated using a suitable template.

-

Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for titratable residues are assigned based on a physiological pH of 7.4. Partial charges are assigned to each atom using a force field such as OPLS-2005.

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the geometry.

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.

-

Protonation and Tautomeric State: The appropriate protonation and tautomeric state of this compound at physiological pH are determined.

-

Energy Minimization: The ligand structure is energy-minimized to obtain a low-energy conformation.

-

Charge Calculation: Partial charges are calculated for the ligand atoms.

Molecular Docking

This section provides a general workflow that can be implemented using popular docking software.

Using AutoDock Vina:

-

Grid Box Generation: A grid box is defined around the binding site of the receptor. The size and center of the grid box are chosen to encompass the entire binding pocket.

-

Docking Execution: The prepared ligand and receptor files, along with the grid parameter file, are used as input for the AutoDock Vina program. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.[7]

-

Analysis of Results: The output from AutoDock Vina includes a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Using Glide (Schrödinger Suite):

-

Receptor Grid Generation: A receptor grid is generated by defining the active site based on the co-crystallized ligand or by manual selection of the binding pocket residues.

-

Ligand Docking: The prepared ligand is docked into the receptor grid using different precision modes, such as Standard Precision (SP) or Extra Precision (XP), which offer a trade-off between speed and accuracy.[8][9]

-

Scoring and Analysis: The docked poses are scored using the GlideScore scoring function, which estimates the binding free energy. The poses are then analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Subtype-Specific MAPK Activation

Conclusion

Molecular docking studies have been instrumental in elucidating the structural basis for this compound's selectivity towards α1A and α1D adrenoceptor subtypes over the α1B subtype. This selectivity profile, corroborated by experimental binding data, explains its clinical efficacy in treating BPH with a favorable cardiovascular safety profile. The detailed understanding of the binding interactions and the downstream signaling pathways provides a solid foundation for the rational design of next-generation, more subtype-selective α1-adrenoceptor antagonists for various therapeutic applications. The protocols and pathways detailed in this guide offer a framework for researchers and drug development professionals to further explore the intricate interactions between small molecules and GPCRs.

References

- 1. Differences in the signaling pathways of α(1A)- and α(1B)-adrenoceptors are related to different endosomal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of binding sites of prazosin, this compound and KMD-3213 with alpha(1)-adrenergic receptor subtypes by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ics.org [ics.org]

- 4. web.stanford.edu [web.stanford.edu]

- 5. This compound potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. schrodinger.com [schrodinger.com]

- 9. schrodinger.com [schrodinger.com]

Tamsulosin in Non-Urological Conditions: An Early-Stage Research Compendium

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tamsulosin, a selective α1A- and α1D-adrenergic receptor antagonist, is a well-established therapeutic for benign prostatic hyperplasia (BPH). Beyond its urological applications, a growing body of preclinical and early-stage clinical research is uncovering its potential in a variety of non-urological conditions. This technical guide provides a comprehensive overview of this emerging research, focusing on the underlying mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways implicated in these novel applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the expanded therapeutic utility of this compound.

I. Metabolic Conditions

Early-stage research suggests that this compound may have beneficial effects on metabolic parameters, particularly in the context of metabolic syndrome and diabetic nephropathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Metabolic Parameters in Patients with Lower Urinary Tract Symptoms (LUTS) and Metabolic Syndrome

| Parameter | This compound Treatment Group (with Metabolic Syndrome) | Control Group (without Metabolic Syndrome) | p-value | Reference |

| Change in Fasting Blood Glucose | Significant improvement | No significant change | 0.02 | [1][2] |

| Change in Triglycerides | Significant improvement | No significant change | <0.001 | [1][2] |

Table 2: Effects of this compound on Inflammatory Cytokines in a High-Glucose Environment (In Vitro)

| Cytokine | High Glucose | High Glucose + this compound (25 nM) | High Glucose + this compound (50 nM) | Reference |

| IL-6 mRNA (fold change) | 5.6 | 4.2 | 2.9 | [3] |

| TNF-α mRNA (fold change) | 3.1 | 2.3 | 1.7 | [3] |

| IL-8 mRNA (fold change) | 4.5 | 3.3 | 2.4 | [3] |

Key Experimental Protocols

1.2.1. In Vitro Model of High-Glucose-Induced Injury in Glomerular Endothelial Cells

-

Objective: To investigate the protective effects of this compound against high glucose-induced inflammation and fibrosis in human glomerular endothelial cells (GECs).

-

Cell Culture: Primary human GECs are cultured in endothelial cell medium.

-

Experimental Groups:

-

Control: Normal glucose medium.

-

High Glucose: Medium supplemented with a high concentration of glucose to mimic hyperglycemic conditions.

-

This compound Treatment: High glucose medium supplemented with varying concentrations of this compound (e.g., 25 nM and 50 nM).

-

-

Assays:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-8).

-

ELISA: To quantify the protein levels of secreted cytokines in the cell culture supernatant.

-

Western Blot: To assess the protein expression of signaling molecules involved in inflammatory pathways (e.g., NF-κB).

-

-

Statistical Analysis: One-way ANOVA followed by a post-hoc test to compare the means between different experimental groups.[3]

1.2.2. Clinical Study in Patients with LUTS and Metabolic Syndrome

-

Objective: To evaluate the effect of this compound on metabolic parameters in patients with LUTS with and without metabolic syndrome.

-

Study Design: A prospective, multicenter clinical trial.

-

Participants: Male and female patients (20-75 years old) with LUTS, categorized into two groups: with metabolic syndrome (MS+) and without metabolic syndrome (MS-).

-

Intervention: All patients received oral this compound (0.2 mg) once daily for 24 weeks.

-

Assessments:

-

Metabolic Parameters: Fasting blood glucose, triglycerides, HDL cholesterol, blood pressure, and waist-to-hip ratio were measured at baseline and at 4, 12, and 24 weeks.

-

Urological Symptoms: International Prostate Symptom Score (IPSS), King's Health Questionnaire (KHQ), and Overactive Bladder Questionnaire (OAB-q) were assessed at the same time points.

-

-

Statistical Analysis: Comparison of the changes in metabolic and urological parameters from baseline to 24 weeks between the MS+ and MS- groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test).[1][2]

Signaling Pathways

This compound's potential metabolic benefits appear to be mediated, in part, through the modulation of the NF-κB signaling pathway . In high-glucose conditions, which mimic a diabetic state, NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of downstream inflammatory mediators.

II. Neuroprotective Effects

Emerging preclinical evidence points towards a neuroprotective role for this compound, particularly in the contexts of intracerebral hemorrhage and Alzheimer's disease.

Quantitative Data Summary

Table 3: Neuroprotective Effects of this compound in a Rat Model of Intracerebral Hemorrhage

| Parameter | Control Group | This compound (0.01 mg/kg) | This compound (0.1 mg/kg) | This compound (1 mg/kg) | Reference |

| Short-term Memory Impairment | Significant Impairment | Marked Alleviation | Marked Alleviation | Marked Alleviation | [4] |

| Hippocampal Cell Apoptosis | Increased | Potent Inhibition | Inhibition | Inhibition | [4] |

| Hippocampal Cell Proliferation | Increased | Potent Inhibition | Inhibition | Inhibition | [4] |

Table 4: Cognitive Effects of this compound in Patients with Alzheimer's Disease and BPH

| Parameter | This compound Group | No-Medication Group | p-value | Reference |

| Change in MMSE Score | No significant change | No significant change | 0.470 | [5] |

Key Experimental Protocols

2.2.1. Rat Model of Intracerebral Hemorrhage (ICH)

-

Objective: To assess the neuroprotective effects of this compound on memory function and hippocampal cell apoptosis and proliferation following ICH.

-

Animal Model: Adult male rats.

-

ICH Induction: Intracerebral injection of collagenase into the hippocampus to induce hemorrhage.

-

Experimental Groups:

-

Sham-operated control.

-

ICH control.

-

ICH + this compound (intragastric administration at doses of 0.01, 0.1, and 1 mg/kg).

-

-

Assessments:

-

Behavioral Testing: Step-down avoidance task to evaluate short-term memory.

-

Histology and Immunohistochemistry: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptotic cells and staining for caspase-3 and cell proliferation markers in the hippocampus.

-

-

Statistical Analysis: ANOVA followed by a post-hoc test to compare the outcomes between the different groups.[4]

2.2.2. Retrospective Study in Patients with Alzheimer's Disease (AD)

-

Objective: To investigate the association between long-term this compound use and cognitive decline in patients with AD and BPH.

-

Study Design: A retrospective analysis of clinical data from a smart clinical data warehouse.

-

Participants: Patients with probable AD who had at least two Mini-Mental State Examination (MMSE) scores recorded and a diagnosis of BPH.

-

Groups:

-

This compound group: Patients who took this compound for over 1000 days.

-

No-medication group: Patients who did not take any alpha-blocker for BPH.

-

-

Outcome Measure: The change in MMSE scores over time.

-

Statistical Analysis: Propensity score matching to balance baseline characteristics between the groups, followed by a comparison of the change in MMSE scores.[5]

Signaling Pathways

The neuroprotective effects of this compound may involve the modulation of apoptotic pathways and potentially the NMDA receptor signaling pathway . In the context of ICH, this compound has been shown to inhibit caspase-3 expression, a key effector in apoptosis. While the direct link to NMDA receptors in this context is still under investigation, α1-adrenoceptors are known to interact with and modulate NMDA receptor function in the central nervous system.

III. Anti-Inflammatory Effects

Preclinical studies have demonstrated that this compound possesses anti-inflammatory properties, which could be relevant to a range of conditions characterized by an inflammatory component.

Quantitative Data Summary

Table 5: Anti-inflammatory Effects of this compound in a Rat Airway Model

| Cytokine | Control Group | This compound (17.5 mcg/kg/d) | This compound (35 mcg/kg/d) | p-value | Reference |

| IL-4 | Elevated | Significant Reduction | Significant Reduction | <0.05 | [6] |

| IL-6 | Elevated | No Significant Reduction | Significant Reduction | <0.05 | [6] |

| TNF-α | Elevated | Significant Reduction | Significant Reduction | <0.05 | [6] |

Key Experimental Protocols

3.2.1. Rat Airway Inflammation Model

-

Objective: To evaluate the anti-inflammatory effect of this compound by measuring pro-inflammatory cytokine levels in a rat model of airway inflammation.

-

Animal Model: Male rats.

-

Inflammation Induction: Sensitization of the airways to induce an inflammatory response.

-

Experimental Groups:

-

Negative control.

-

Positive control (sensitized).

-

Sensitized + this compound (e.g., 17.5 mcg/kg/day and 35 mcg/kg/day, orally).

-

-

Assessments:

-

ELISA: Measurement of serum levels of IL-4, IL-6, and TNF-α.

-

-

Statistical Analysis: Comparison of cytokine levels between the this compound-treated groups and the positive control group using an appropriate statistical test.[6]

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway , similar to its effects in metabolic conditions. By blocking α1-adrenergic receptors, this compound can interfere with the signaling cascade that leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.

IV. Cardiovascular Conditions

While this compound is known for its potential to cause orthostatic hypotension, some research suggests it may have beneficial effects in the context of cardiac hypertrophy.

Quantitative Data Summary

Data on the effects of this compound on cardiac hypertrophy is primarily qualitative at this early stage, focusing on the modulation of signaling pathways and histopathological changes.

Key Experimental Protocols

4.2.1. Rat Model of Cardiac Hypertrophy

-

Objective: To investigate the effect of this compound on cardiac hypertrophy and the underlying signaling pathways.

-

Animal Model: Wistar rats.

-

Hypertrophy Induction: Administration of isoproterenol (ISO), a β-adrenergic agonist.

-

Experimental Groups:

-

Control (0.9% NaCl).

-

ISO-treated (5 mg/kg/day).

-

This compound-treated (0.4 mg/kg/day).

-

This compound + ISO-treated.

-

-

Assessments:

-

Cardiac Hypertrophy Index: Heart weight to body weight ratio.

-

Histopathology: Examination of cardiac tissue for signs of hypertrophy.

-

Western Blot: Analysis of the expression of proteins in the PI3K/Akt signaling pathway (e.g., p-PI3K, p-Akt) and markers of angiogenesis (e.g., VEGF, eNOS).

-

-

Statistical Analysis: Comparison of the measured parameters between the different treatment groups.

Signaling Pathways

The potential cardioprotective effect of this compound in cardiac hypertrophy appears to be mediated through the PI3K/Akt signaling pathway . This pathway is crucial for cell growth, proliferation, and survival. In the context of the heart, its activation can promote physiological cardiac growth and protect against pathological remodeling. This compound has been shown to modulate this pathway, potentially by influencing upstream regulators.

V. Conclusion

The early-stage research presented in this technical guide highlights the promising, yet nascent, exploration of this compound for a range of non-urological conditions. The recurring theme across these diverse applications is the modulation of fundamental signaling pathways, including NF-κB and PI3K/Akt, which are central to inflammation, cell survival, and metabolism. While the initial findings are encouraging, further rigorous preclinical and clinical investigations are imperative to fully elucidate the therapeutic potential and safety of this compound in these novel contexts. This compendium is intended to catalyze further research and development efforts, ultimately paving the way for new therapeutic applications of this well-established drug.

References

- 1. Effects of α1-adrenergic receptor antagonists on the development and progression of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: an update of its role in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Efficacy and safety of this compound 0.4 mg single pills for treatment of Asian patients with symptomatic benign prostatic hyperplasia with lower urinary tract symptoms: a randomized, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin for Ureteral Stones: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ureteral stones, or urolithiasis, are a common and painful condition, imposing a significant burden on healthcare systems. While many small stones pass spontaneously, medical expulsive therapy (MET) aims to facilitate this process, reducing the need for invasive procedures. Tamsulosin, a selective alpha-1 adrenergic receptor antagonist, has been extensively studied for this purpose. It is primarily approved for treating benign prostatic hyperplasia (BPH), but its off-label use in MET is widespread.[1][2] This guide provides an in-depth technical overview of the mechanism of action, clinical evidence, and experimental framework for evaluating this compound as a therapeutic agent for ureteral stones.

Core Mechanism of Action: Alpha-1 Adrenoceptor Blockade in the Ureter

The human ureter contains smooth muscle that is densely populated with alpha-1 (α1) adrenergic receptors, with the α1A and α1D subtypes being predominant, especially in the distal portion.[3][4][5] The binding of norepinephrine to these G-protein coupled receptors triggers a signaling cascade that results in smooth muscle contraction, increasing ureteral pressure and causing pain, while impeding stone passage.

This compound is a selective antagonist of α1A and α1D adrenoceptors.[2][5] By blocking these receptors, this compound inhibits the contractile effect of norepinephrine on the ureteral smooth muscle. This leads to a reduction in ureteral spasms, decreased intra-ureteral pressure, and dilation of the ureteral lumen, which is hypothesized to facilitate the expulsion of calculi.[3][4][6]

Quantitative Analysis of Clinical Efficacy

The efficacy of this compound in MET has been evaluated in numerous randomized controlled trials (RCTs) and meta-analyses, with some conflicting results. While many studies suggest a clear benefit, particularly for larger stones located in the distal ureter, some large, high-quality trials have questioned its effectiveness compared to placebo.

Table 1: Summary of Key Meta-Analyses on this compound for Ureteral Stones

| Meta-Analysis (Year) | Number of Studies (Patients) | Key Findings |

| Hollingsworth et al. (2006) | 9 (693) | Alpha-blockers associated with a 54% higher likelihood of stone passage compared to control.[7] |

| Lu et al. (2012) | 29 (2,763) | This compound showed a 19% improvement in stone clearance, shorter expulsion time, and fewer pain episodes.[8] |

| Campschroer et al. (2014) | 22 (2,284) | This compound increases the spontaneous passage rate of distal ureteral stones ≤ 10 mm (RR 1.50).[9] |

| Ye et al. (2018) | 56 (9,395) | This compound associated with higher stone expulsion rate (RR 1.44), shorter expulsion time, and less colic, especially for stones > 5 mm.[10] |

| Das et al. (2019) | 49 (6,436) | This compound improved stone clearance rate (80.5% vs 70.5%) and reduced expulsion time, particularly for stones > 6 mm.[11] |

| Wang et al. (2019) | 7 (4,135) | This compound was superior to placebo for distal stones < 7 mm (OR 1.10), but with a higher incidence of retrograde ejaculation.[12] |

Table 2: Data from Selected Placebo-Controlled Randomized Trials

| Study (Year) | Patient Population | This compound Group (0.4 mg) | Placebo Group | Outcome & p-value |

| Al-Ansari et al. (2010) | 100 patients, distal stones <10 mm | Expulsion Rate: 82% | Expulsion Rate: 61% | p < 0.05 |

| Expulsion Time: 5.4 days | Expulsion Time: 8.7 days | p < 0.05 | ||

| Pickard et al. (SUSPEND) (2015) | 1,136 patients, stones <10 mm | Spontaneous Passage (4 wks): 81% | Spontaneous Passage (4 wks): 80% | p = 0.8 |

| Meltzer et al. (2018) | 512 patients, stones <9 mm | Stone Passage (28 days): 49.6% | Stone Passage (28 days): 47.3% | p = 0.60[13][14] |

| Griwan et al. (2015) | 97 patients, distal stones ≤8 mm | Expulsion Rate: 85.7% | Expulsion Rate: 54.2% | p = 0.032[15] |

| Expulsion Time: 13.5 days | Expulsion Time: 19.2 days | p = 0.015[15] |

The discrepancy in findings, particularly from large multicenter trials like SUSPEND and Meltzer et al., suggests that the benefit of this compound may be most pronounced in a select population, specifically those with larger stones (e.g., 5-10 mm) located in the distal ureter.[10] For smaller stones (<5 mm), which have a high rate of spontaneous passage, the added benefit of this compound appears to be minimal.[7][10]

Experimental Protocols: A Framework for Investigation

The design of clinical trials evaluating MET is critical for generating robust evidence. The following protocol is based on the methodology of large, placebo-controlled RCTs conducted to assess this compound's efficacy.

Key Methodological Components:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.

-

Patient Population:

-

Inclusion Criteria: Adult patients (e.g., 18-75 years) presenting with acute renal colic, with a single ureteral stone confirmed by non-contrast computed tomography (CT). Stone size is typically restricted (e.g., < 9 or 10 mm).[13][14][15]

-

Exclusion Criteria: Patients with signs of severe infection, renal failure, solitary kidney, stones >10 mm, or any contraindication to alpha-blocker therapy.

-

-

Randomization and Blinding: Patients are randomly assigned to receive either this compound or a matching placebo. Both patients and investigators should be blinded to the treatment allocation.

-

Intervention: The standard intervention is this compound 0.4 mg administered orally once daily.[13][16] The control group receives an identical-looking placebo tablet. Treatment duration is typically set for a maximum period, such as 28 days, or until stone expulsion is confirmed.[13][14][16]

-

Primary Outcome: The primary endpoint is the rate of spontaneous stone expulsion within a defined timeframe (e.g., 28 days). Expulsion is confirmed by direct visualization, capture of the stone by the patient, or absence of the stone on a follow-up imaging study (e.g., KUB X-ray or low-dose CT).[13][14]

-

Secondary Outcomes: These include:

Safety and Tolerability Profile

This compound is generally well-tolerated. Due to its selectivity for α1A/α1D receptors over the α1B subtype found in blood vessels, it has a lower incidence of cardiovascular side effects like orthostatic hypotension compared to non-selective alpha-blockers.[5]

Table 3: Common Adverse Events Associated with this compound in Ureteral Stone Trials

| Adverse Event | Typical Incidence in this compound Group | Typical Incidence in Placebo Group | Comments |

| Dizziness | ~2-5% | ~1-3% | Generally mild and transient. |

| Retrograde Ejaculation | ~3-10% (in males) | <1% | A known class effect; reversible upon discontinuation.[12][14] |

| Headache | ~2-4% | ~2-3% | Often not significantly different from placebo. |

| Orthostatic Hypotension | <2% | <1% | Lower than non-selective alpha-blockers. |

Overall, treatment with this compound does not typically differ from a control group in the overall incidence of side effects.[10] The most notable and statistically significant adverse event is ejaculatory dysfunction in males.[14]

Conclusion and Future Directions

The body of evidence suggests that this compound can be an effective and safe medical expulsive therapy for a subset of patients with ureteral stones, specifically those with stones between 5 and 10 mm in the distal ureter.[10] Its mechanism of action via α1A/α1D adrenergic receptor blockade is well-understood and provides a strong biological rationale for its use.[4]

However, conflicting results from large, well-designed trials indicate that its benefit is not universal and may have been overestimated by earlier, smaller studies.[7][13] Future research should focus on:

-

Patient Stratification: Identifying predictive biomarkers or clinical characteristics to better select patients who will benefit most from MET.

-

Novel Formulations: Investigating novel delivery systems or formulations that could enhance local drug concentration in the ureter.

-

Combination Therapies: Exploring the synergistic effects of this compound with other agents, such as anti-inflammatories or phosphodiesterase-5 inhibitors.[17]

For drug development professionals, the story of this compound for ureteral stones underscores the importance of large-scale, placebo-controlled trials to validate findings from smaller studies and the need to precisely define the target patient population to maximize therapeutic benefit.

References

- 1. This compound: Ureteral Stones (Distal) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. brieflands.com [brieflands.com]

- 4. The Effect of this compound, an Alpha-1 Receptor Antagonist as a Medical Expelling Agent in Success Rate of Ureteroscopic Lithotripsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. auajournals.org [auajournals.org]

- 6. Study of the Effect of this compound HCl (an Alpha-1 Receptor Antagonist) as a Medical Expelling Agent on Subsequent Ureteroscopic Procedure for Treatment of Lower Ureteric Stones [mjcu.journals.ekb.eg]

- 7. Effect of this compound on Passage of Symptomatic Ureteral Stones: A Randomized Clinical Trial - [medicinesresources.nhs.uk]

- 8. karger.com [karger.com]

- 9. caep.ca [caep.ca]